

Phase diagram of the Yttrium-Iodine system

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Yttrium iodide
Cat. No.:	B081195

[Get Quote](#)

Introduction to the Yttrium-Iodine System

The Yttrium-Iodine system is of interest for various applications, including advanced materials synthesis and potentially as precursors in pharmaceutical research. Yttrium, a transition metal, exhibits chemical similarities to the lanthanide series.^[1] Iodine is a halogen and a non-metallic element.^[2] The phase diagram of a binary system like Y-I maps the physical states of the mixture at different temperatures and compositions.

Known Phases and Compounds

The Y-I system is characterized by the presence of at least one stable intermediate compound, Yttrium Triiodide (YI_3). Theoretical studies also predict the existence of other iodides such as Yttrium Monoiodide (YI) and Yttrium Diiodide (YI_2), though comprehensive experimental phase diagram data for these compounds are limited.

Pure Components

A summary of the relevant physical properties of the pure components, Yttrium and Iodine, is presented in Table 1.

Table 1: Physical Properties of Pure Yttrium and Iodine

Element	Melting Point (°C)	Boiling Point (°C)	Crystal Structure
Yttrium (Y)	1522 - 1526[3][4]	3338 - 3345	Hexagonal Close-Packed (hcp)
Iodine (I)	113 - 114[1][2][5]	184[1][2]	Orthorhombic

Intermediate Compounds

Yttrium Triiodide (YI₃)

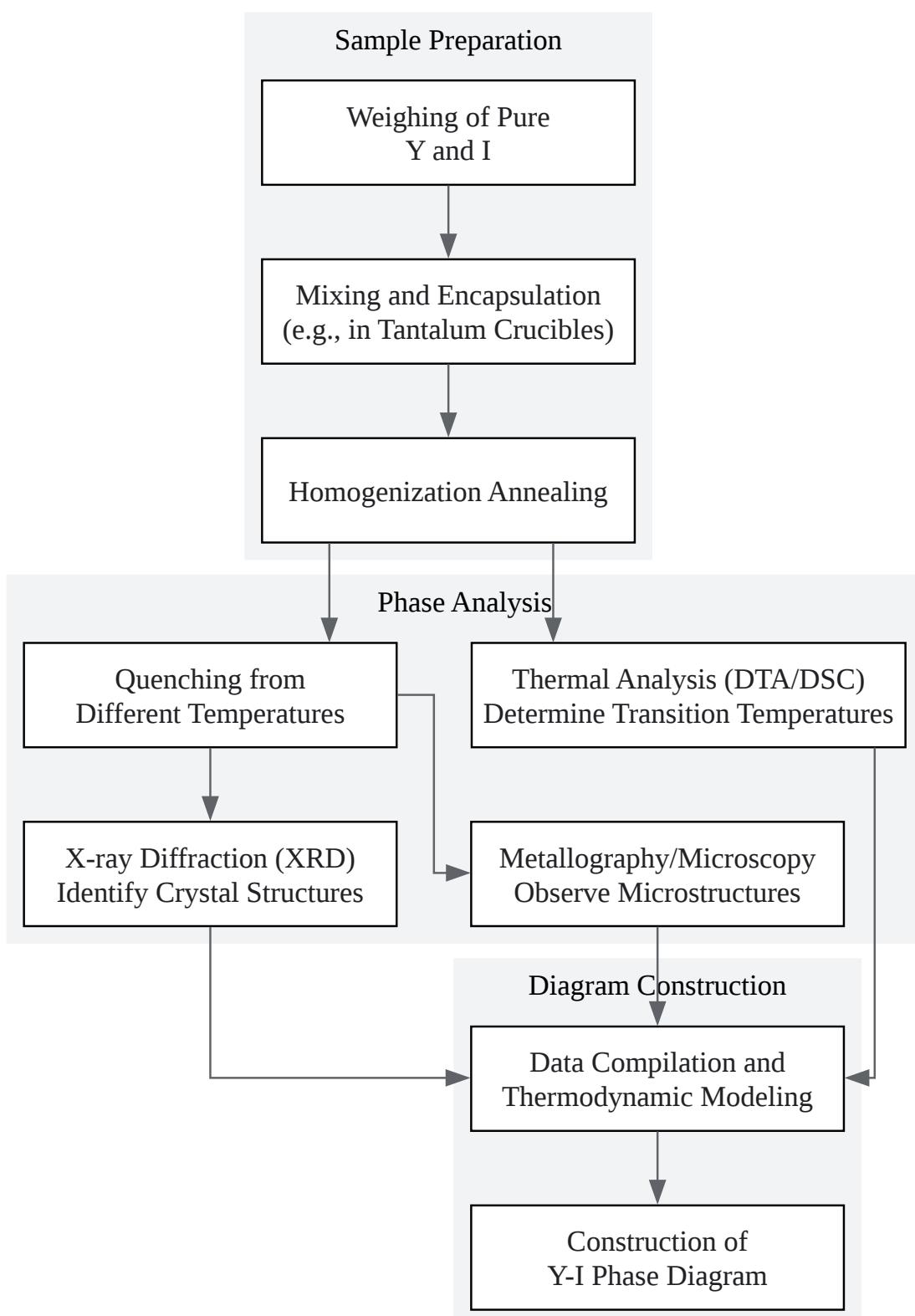
Yttrium Triiodide is the most well-documented compound in the Y-I system. It is a colorless, crystalline solid that is soluble in water.[6] Key properties are summarized in Table 2.

Table 2: Properties of Yttrium Triiodide (YI₃)

Property	Value
Melting Point (°C)	~1000[6]
Boiling Point (°C)	1310[6]
Crystal Structure	Bil ₃ type[7]
Appearance	Colorless crystals[6]

Other Potential Yttrium Iodides

Theoretical research suggests the potential for other stable **yttrium iodides**. For instance, yttrium monoiodide (YI) has been predicted to exhibit interesting magnetic properties.[8] The existence and phase behavior of compounds like YI and YI₂ within the equilibrium phase diagram require further experimental validation. There is also evidence of a layered yttrium carbide iodide superconductor, Y₂C₂I₂, indicating the potential for more complex ternary or non-stoichiometric phases.[9]

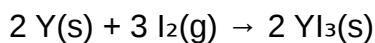

Experimental Determination of Phase Diagrams

The determination of a binary phase diagram, such as that for the Y-I system, relies on a combination of experimental techniques to identify phase boundaries and transition

temperatures. The primary methods include:

- Thermal Analysis: Techniques like Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are used to detect thermal events such as melting, solidification, and solid-state phase transformations. By analyzing the cooling and heating curves of alloys with different compositions, key temperatures for the liquidus, solidus, and other phase boundaries can be determined.
- X-ray Diffraction (XRD): XRD is essential for identifying the crystal structures of the different solid phases present in the system at various temperatures and compositions. By analyzing the diffraction patterns of quenched samples, the phases present at equilibrium at a specific temperature can be identified.
- Metallography and Microscopy: Microscopic examination of alloy samples after heat treatment and quenching can reveal the number of phases present, their morphology, and their distribution. This is particularly useful for identifying eutectic and peritectic microstructures.

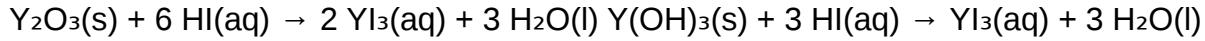
A general workflow for the experimental determination of a binary phase diagram is illustrated in the following diagram.

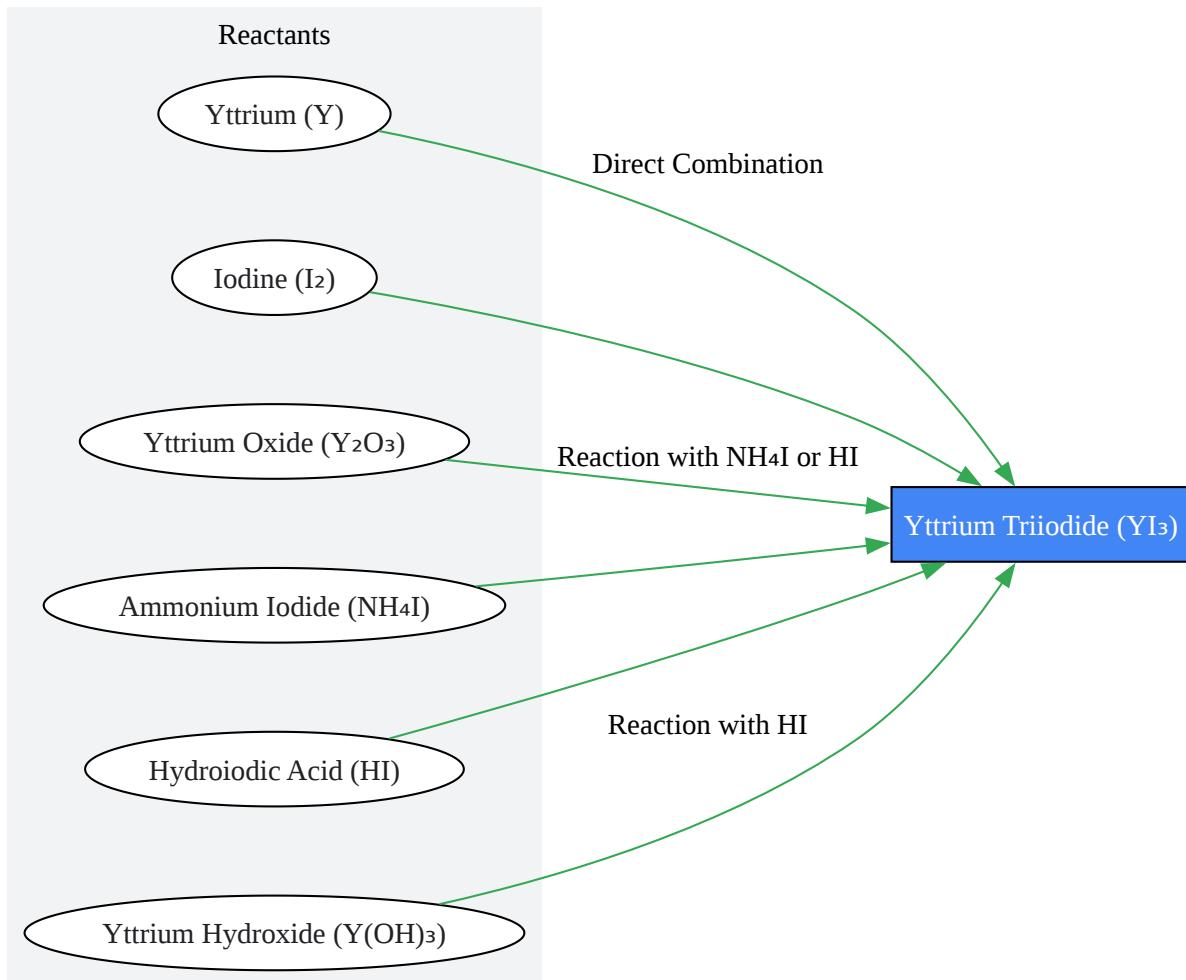

[Click to download full resolution via product page](#)

Experimental workflow for phase diagram determination.

Synthesis of Yttrium Iodides

Several methods have been reported for the synthesis of **yttrium iodide** compounds, primarily focusing on YI_3 . These methods are crucial for preparing samples for phase diagram studies and for producing the material for various applications.


Direct Combination: This method involves the direct reaction of elemental yttrium with iodine gas at elevated temperatures.^[6]


Reaction with Ammonium Iodide: Yttrium oxide can be heated with ammonium iodide to produce **yttrium iodide**, ammonia, and water.^[6]

Reaction with Hydroiodic Acid: Yttrium oxide or yttrium hydroxide can be reacted with hydroiodic acid to form **yttrium iodide** and water.^[6]

The following diagram illustrates the relationship between the different synthesis pathways for YI_3 .

[Click to download full resolution via product page](#)

Synthesis pathways for Yttrium Triiodide (YI₃).

The Yttrium-Iodine Phase Diagram (Inferred)

Based on the available data, a complete, experimentally verified phase diagram for the Y-I system is not yet established in the scientific literature. However, we can infer a schematic representation that includes the known components and the well-characterized YI₃ compound.

The diagram would feature the melting points of pure Y and YI_3 , and the boiling point of iodine. The regions between these points would consist of two-phase equilibria (solid-liquid or liquid-gas). The exact compositions and temperatures of any eutectic or peritectic reactions are currently unknown.

Conclusion and Future Outlook

This technical guide has summarized the existing data on the Yttrium-Iodine binary system. While the properties of the stable compound YI_3 are relatively well-documented, a comprehensive phase diagram covering the entire composition range is not yet available. Further experimental investigation using techniques such as thermal analysis, X-ray diffraction, and metallography is required to elucidate the complete phase relationships, including the identification of any additional intermediate compounds and the precise determination of invariant reaction points. Such a complete phase diagram would be invaluable for the controlled synthesis of **yttrium iodide** materials and for exploring their potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Iodine [commonorganicchemistry.com]
- 2. Iodine - Wikipedia [en.wikipedia.org]
- 3. materials.gelsonluz.com [materials.gelsonluz.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Iodine [opsis.se]
- 6. Yttrium iodide - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Buy Yttrium iodide | 13470-38-7 [smolecule.com]
- 9. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [Phase diagram of the Yttrium-Iodine system]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b081195#phase-diagram-of-the-yttrium-iodine-system>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com